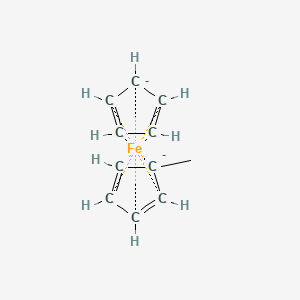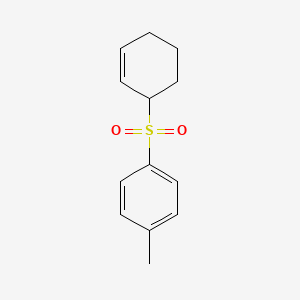
2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride is a chemical compound known for its unique structure and diverse applications in various fields. It is characterized by the presence of methoxy groups, a morpholinomethyl group, and a benzophenone core, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride typically involves a multi-step process. One common method starts with the reaction of 2,4-dimethoxybenzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate 2,4-dimethoxy-3-morpholinomethylbenzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to yield the final product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance the production rate and maintain consistent quality .
化学反应分析
Types of Reactions
2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid, while reduction of the benzophenone core can produce 2,4-dimethoxy-3-morpholinomethylbenzyl alcohol .
科学研究应用
2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
作用机制
The mechanism of action of 2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride involves its interaction with specific molecular targets and pathways. The methoxy groups and the morpholinomethyl moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
相似化合物的比较
2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride can be compared with other similar compounds, such as:
2,4-Dimethoxybenzaldehyde: Shares the methoxy groups but lacks the morpholinomethyl and benzophenone moieties.
3-Morpholinomethylbenzophenone: Contains the morpholinomethyl and benzophenone groups but lacks the methoxy groups.
2,4-Dimethoxybenzophenone: Contains the methoxy and benzophenone groups but lacks the morpholinomethyl group.
The uniqueness of this compound lies in the combination of these functional groups, which confer distinct chemical and biological properties .
属性
| 58324-30-4 | |
分子式 |
C20H24ClNO4 |
分子量 |
377.9 g/mol |
IUPAC 名称 |
[2,4-dimethoxy-3-(morpholin-4-ium-4-ylmethyl)phenyl]-phenylmethanone;chloride |
InChI |
InChI=1S/C20H23NO4.ClH/c1-23-18-9-8-16(19(22)15-6-4-3-5-7-15)20(24-2)17(18)14-21-10-12-25-13-11-21;/h3-9H,10-14H2,1-2H3;1H |
InChI 键 |
OOXIAQFLAQAZIA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)C(=O)C2=CC=CC=C2)OC)C[NH+]3CCOCC3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2-Cyanoethyl)thio]acetic acid, ethyl ester](/img/structure/B13750563.png)
![Zinc bis[butylbenzoate]](/img/structure/B13750569.png)

